molecular formula C14H16ClNOS B14402902 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride CAS No. 88572-26-3

2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride

Cat. No.: B14402902
CAS No.: 88572-26-3
M. Wt: 281.8 g/mol
InChI Key: AMAIQJQLCGSUJA-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride typically involves the reaction of oxan-4-ylamine with 4-phenylthiazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The intermediate product is then treated with hydrochloric acid to obtain the final hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones, while reduction can produce oxan-4-yl alcohols.

Scientific Research Applications

2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular growth and proliferation. This inhibition can lead to reduced inflammation and the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxan-4-yl)-N-[4-(oxolan-3-yl)phenyl]pyrrolidine-1-carboxamide
  • 2-(Oxan-4-yl)propanoic acid
  • 2-(Oxan-4-yl)propan-2-ol

Uniqueness

What sets 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride apart from similar compounds is its unique thiazole ring structure combined with the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88572-26-3

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

2-(oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H15NOS.ClH/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12;/h1-5,10,12H,6-9H2;1H

InChI Key

AMAIQJQLCGSUJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl

Origin of Product

United States

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